molecular formula C20H32N2O3 B1444808 Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate CAS No. 1032903-63-1

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

Cat. No. B1444808
M. Wt: 348.5 g/mol
InChI Key: MNUPHINLCXJKEZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is C20H32N2O3 . Its molecular weight is 348.48 .


Physical And Chemical Properties Analysis

The boiling point of Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is predicted to be 470.4±45.0 °C . Its density is predicted to be 1.072±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate is a compound of significant interest in scientific research, primarily in the field of organic synthesis and drug development. Several studies have focused on the synthesis of similar tert-butyl piperidine-carboxylate derivatives, highlighting their role as intermediates in the development of various biologically active compounds.

  • Synthesis Techniques and Optimization : Research by Wang et al. (2015) describes the synthesis of a related compound, a key intermediate in the production of Vandetanib, an anticancer drug. The study emphasizes the optimization of the synthetic route to improve yield and efficiency.

  • Role in Biologically Active Compounds : A study by Kong et al. (2016) explores the synthesis of a tert-butyl piperidine-carboxylate derivative, which is an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy.

  • Structural Analysis and Applications : Research on similar compounds, such as those by Marin et al. (2004) and Didierjean et al. (2004), delves into the X-ray studies and stereochemistry of related compounds, offering insights into their potential applications in synthesizing various biologically active molecules.

Contributions to Anticancer and Other Therapeutics

Tert-butyl piperidine-carboxylates are frequently mentioned as intermediates in the synthesis of small molecule anticancer drugs and other therapeutic agents.

  • Anticancer Drug Intermediates : Zhang et al. (2018) detail the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for anticancer drugs. This highlights the compound's role in the development of new cancer therapies Zhang, Ye, Xu, & Xu, 2018.

  • Other Therapeutic Applications : Further research demonstrates the versatility of tert-butyl piperidine-carboxylate derivatives in synthesizing a range of biologically active compounds, including those with potential antidepressant and analgesic properties Moriguchi et al., 2014.

Safety And Hazards

The safety information available indicates that Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 4-(4-amino-2-methyl-5-propan-2-yloxyphenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3/c1-13(2)24-18-12-16(14(3)11-17(18)21)15-7-9-22(10-8-15)19(23)25-20(4,5)6/h11-13,15H,7-10,21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUPHINLCXJKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)OC(C)(C)C)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125556
Record name 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

CAS RN

1032903-63-1
Record name 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032903-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[4-amino-2-methyl-5-(1-methylethoxy)phenyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wang, J Cai, J Chen, M Ji - European Journal of Medicinal Chemistry, 2015 - Elsevier
A series of new ceritinib analogs by extensive functionalization of the tail piperidine ring with various phosphamides and carbamates have been synthesized. All the ceritinib derivatives …
Number of citations: 28 www.sciencedirect.com
Y Yan, Y Zhao, H Yao, J Feng, L Liang… - Journal of Chemical …, 2023 - ACS Publications
Retrosynthesis prediction is crucial in organic synthesis and drug discovery, aiding chemists in designing efficient synthetic routes for target molecules. Data-driven deep retrosynthesis …
Number of citations: 3 pubs.acs.org
C Li, X Tian, Z Huang, X Gou, B Yusuf… - Journal of Medicinal …, 2023 - ACS Publications
Discovery of novel antitubercular drugs is an effective strategy against drug-resistant tuberculosis (TB). Our previous study has identified LPX-16j as a novel antitubercular compound. …
Number of citations: 1 pubs.acs.org

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